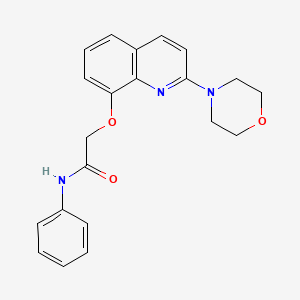

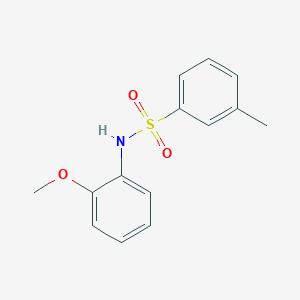

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting parent molecule is further treated with various alkyl/aralkyl halides to produce a series of new derivatives. Similarly, paper details the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into more complex derivatives. These methods could be analogous to the synthesis of "N-(2-methoxyphenyl)-3-methylbenzenesulfonamide," although the exact procedure would depend on the specific starting materials and reagents used.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. Paper reports the use of FTIR, FT-Raman, UV-Vis, and NMR spectroscopy to characterize the synthesized N-phenylbenzenesulfonamide. Density functional theory (DFT) calculations are also performed to predict vibrational frequencies and optimized geometric parameters. Paper uses similar methods, along with Hirshfeld surface analysis, to study the molecular structure and intermolecular interactions of a sulfonamide derivative. These techniques would be applicable to the analysis of "this compound" to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. Paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for different substrates, indicating that sulfonamides can participate in electrophilic substitution reactions. Paper explores the reaction of N, N-dibromobenzenesulfonamide with propenylbenzene derivatives, leading to brominated products. These studies suggest that "this compound" could also be reactive under certain conditions and could be used in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Paper calculates properties such as dipole moment, linear polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in an electric field. The chemical reactivity and ionization potential are also determined. Paper applies quantum-chemical calculations to predict the optimized state and free energy of a sulfonamide compound. These computational methods could be used to predict the properties of "this compound," which would be valuable for its potential applications.

Applications De Recherche Scientifique

Environmental Science and Pharmacology

Environmental Impact and Fate : Certain derivatives of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide, like parabens and other phenolic compounds, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of widely used preservatives in cosmetics, pharmaceuticals, and food products. Parabens, for example, are known for their weak endocrine-disrupting potential and their ubiquitous presence in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment (Haman et al., 2015).

Pharmacological Properties : The study of methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, serves as a model for understanding the pharmacological and toxicological effects of environmental estrogens. The metabolic activation of methoxychlor to its estrogenic form, HPTE, and its subsequent biological effects highlights the potential hazard these chemicals pose to development and reproduction in both females and males (Cummings, 1997).

Synthetic Chemistry and Pharmaceutical Applications

- Synthesis of Cyclic Compounds : Research led by Kyosuke Kaneda focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, showcasing the compound's versatility in organic synthesis. The development of sequential Nicholas and Pauson-Khand reactions to synthesize unique polyheterocyclic compounds indicates the compound's potential in the discovery of functional molecules and pharmaceuticals (Kaneda, 2020).

Mécanisme D'action

Target of Action

The primary targets of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide are currently unknown. The compound belongs to the class of organic compounds known as n-benzoyl-n’-phenylureas . These are n-acyl-phenylureas that have the acyl group substituted by a phenyl group . .

Mode of Action

It is known that n-benzoyl-n’-phenylureas interact with their targets via non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future studies should focus on evaluating the pharmacokinetic properties of this compound to provide valuable information for its potential therapeutic applications .

Result of Action

It is known that n-benzoyl-n’-phenylureas can have various biological effects depending on their specific targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-5-7-12(10-11)19(16,17)15-13-8-3-4-9-14(13)18-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIZAZVJUAELPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)